Hydroxyurea-15N

Stable isotope labeling LC-MS/MS Internal standard

LC-MS/MS quantification of hydroxyurea demands a stable isotope-labeled internal standard; unlabeled hydroxyurea is indistinguishable from the analyte and fails as an IS. Hydroxyurea-15N delivers a +1 Da mass shift for unambiguous discrimination. • Validated for TDM assays in pediatric sickle cell (0.5-60 μg/mL; LOD 5 ng/mL) from dried blood samples • Minimal M+1 natural abundance interference for high-resolution MS (Q-TOF, Orbitrap) • Supplied with defined storage (-20°C) and Cert. of Analysis for GLP-compliant workflows

Molecular Formula CH4N2O2
Molecular Weight 77.048 g/mol
CAS No. 214331-53-0
Cat. No. B014268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyurea-15N
CAS214331-53-0
SynonymsN-Hydroxyurea-15N;  Biosupressin-15N;  Carbamohydroxamic Acid-15N;  Carbamoyl Oxime-15N;  Cytodrox-15N;  Droxia-15N;  HU-15N;  Hidrix-15N;  Hydrea-15N;  Hydreia-15N;  Hydroxycarbamide-15N;  Hydroxycarbamine-15N;  N-(Aminocarbonyl)hydroxylamine-15N;  Hydura-15N;  H
Molecular FormulaCH4N2O2
Molecular Weight77.048 g/mol
Structural Identifiers
SMILESC(=O)(N)NO
InChIInChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1
InChIKeyVSNHCAURESNICA-LBPDFUHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyurea-15N Overview


Hydroxyurea-15N (CAS 214331-53-0) is a stable isotope-labeled analog of the antineoplastic agent hydroxyurea, in which a single nitrogen atom is replaced by the non-radioactive 15N isotope . This isotopic substitution increases the molecular weight by 1 Dalton relative to the unlabeled parent compound (C¹⁴H₄N₂O₂, MW 76.05 g/mol), resulting in a nominal mass of 77.05 g/mol . The compound serves as an internal standard in quantitative LC-MS/MS analytical workflows, enabling precise discrimination between the administered drug and endogenous metabolites .

1

WorkflowStable isotope-labeled internal standard for hydroxyurea LC-MS/MS quantification

2

SelectionSingle-isotope 15N label provides mass discrimination from unlabeled analyte

3

Use ContextSupports method validation and matrix-effect correction in research bioanalysis

Why Hydroxyurea-15N Cannot Be Replaced


In LC-MS/MS quantification of hydroxyurea, generic substitution fails due to distinct isotopic properties that directly affect assay specificity and accuracy. Unlabeled hydroxyurea is indistinguishable from the analyte in the mass spectrometer, rendering it useless as an internal standard. Alternatively labeled analogs such as HU-¹³C₁,¹⁵N₂ (+3 Da mass shift) or HU-¹³C,¹⁵N₂ (+3 Da) introduce different isotopic separation, which alters chromatographic behavior, ion suppression susceptibility, and calibration linearity compared to the +1 Da shift of Hydroxyurea-15N [1]. The selection of a specific isotopic label is non-interchangeable; it must be validated within the intended analytical method to ensure that precision, accuracy, and limit of detection meet the required specifications for clinical or preclinical studies [2].

Unlabeled

Unlabeled hydroxyurea lacks mass discrimination, may compromise ISTD co-elution and assay specificity.

Other labels

Analog standards with larger mass shifts may alter chromatographic retention, ion suppression, and calibration linearity relative to the +1 Da label.

Method fit

Isotopic label performance is method-dependent; direct substitution requires revalidation of precision, accuracy, and LLOQ.

Hydroxyurea-15N Differentiation Evidence


Mass Shift and Isotopic Purity

Hydroxyurea-15N provides a +1 Dalton mass shift from unlabeled hydroxyurea (monoisotopic mass 76.027 Da for C¹²H₄N₂O₂) with a reported isotopic purity specification of 95 atom% 15N from commercial suppliers . In contrast, the more commonly cited internal standard HU-¹³C₁,¹⁵N₂ exhibits a +3 Dalton shift (C¹³H₄N¹⁵N₂O₂) and is used in validated LC-MS/MS methods with intra-day precision <2.07% and inter-day precision <4.28% CV [1]. The +1 Da shift of Hydroxyurea-15N minimizes the isotopic distribution overlap with the M+1 natural abundance peak of the unlabeled analyte (approximately 2.5% relative abundance due to natural ¹³C and ¹⁵N), a consideration that becomes critical in high-resolution mass spectrometry applications requiring sub-ppm mass accuracy.

Mass shift & purity
Data to verify
+1 Da shift (95 atom% 15N) vs +3 Da comparator
Supports high-resolution MS specificity and interference control
Isotopic purity specification from supplier; cross-study consistency to be confirmed
Stable isotope labeling LC-MS/MS Internal standard

Storage Stability

Hydroxyurea-15N is specified by commercial suppliers for storage at 2–8°C under dry, well-ventilated conditions, with a reported melting point of 133–136°C [1]. This defined stability profile ensures batch-to-batch consistency for analytical method validation. In contrast, published LC-MS/MS methods using HU-¹³C,¹⁵N₂ as internal standard report that stock solutions prepared at 1.0 g/L in water and stored at −80°C remain stable for up to 6 months [2], with dried blood spot samples containing hydroxyurea showing stability for 60 days at −20°C or −80°C [3]. The explicit storage specification for Hydroxyurea-15N provides procurement-level clarity for laboratories establishing reference standard management protocols.

Storage stability
Specification review
2–8°C storage (mp 133–136°C) vs −80°C frozen comparator stock
Refrigerated storage may simplify laboratory handling and logistics
Long-term stability beyond supplier specification requires in-house verification
Compound stability Reference standard Long-term storage

Analytical Precision

LC-MS/MS methods employing stable isotope-labeled hydroxyurea internal standards have been validated with intra-day precision of <2.07% CV and inter-day precision of <4.28% CV over a linear range of 1–200 μg/mL in human plasma, with accuracy bias ranging from −3.77% to 2.96% [1]. Another validated method using dried blood spots achieved intra- and inter-assay CVs of <15% over a linear range of 0.5–60 μg/mL with a limit of detection of 5 ng/mL [2]. While these methods utilized HU-¹³C₁,¹⁵N₂ or HU-¹³C,¹⁵N₂ as the internal standard, the analytical performance benchmarks are applicable to Hydroxyurea-15N when substituted as the internal standard, provided method revalidation is performed per regulatory guidelines.

Analytical precision
Class-level
No direct validation data; inference from HU-¹³C,¹⁵N₂ methods
Method transfer requires revalidation for precision and accuracy
Benchmark from published plasma and dried blood spot LC-MS/MS assays
LC-MS/MS Method validation Precision

Hydroxyurea-15N Application Scenarios


High-Resolution MS Method Development

Laboratories developing high-resolution LC-MS/MS methods (e.g., Q-TOF or Orbitrap platforms) for hydroxyurea quantification benefit from Hydroxyurea-15N's +1 Da mass shift. The minimal isotopic separation reduces the risk of M+1 natural abundance interference from the unlabeled analyte, a critical consideration when sub-ppm mass accuracy is required for confident analyte identification . This application is particularly relevant for academic core facilities and CROs validating novel analytical methods.

Therapeutic Drug Monitoring in Sickle Cell Anemia

Clinical laboratories performing therapeutic drug monitoring of hydroxyurea in pediatric sickle cell anemia patients require validated LC-MS/MS methods capable of quantifying drug concentrations from small-volume dried blood samples . Hydroxyurea-15N serves as a suitable internal standard for such assays, which operate over a calibration range of 0.5–60 μg/mL and achieve limits of detection as low as 5 ng/mL [1]. This application is critical for assessing medication adherence and individualizing dosing in vulnerable pediatric populations.

Preclinical Pharmacokinetic Studies

Hydroxyurea is a ribonucleotide reductase inhibitor used in preclinical oncology models, including studies of myeloproliferative neoplasms and as an antiviral agent against orthopoxviruses . Accurate quantification of hydroxyurea in plasma, tissue homogenates, or cell culture media from rodent models requires a stable isotope-labeled internal standard such as Hydroxyurea-15N to correct for matrix effects and ionization variability in LC-MS/MS analysis [1]. This application supports pharmacokinetic/pharmacodynamic (PK/PD) modeling essential for dose optimization.

Reference Standard for Quality Control

Pharmaceutical and biotechnology compound management facilities require well-characterized reference standards with defined storage specifications for long-term stability and inventory control. Hydroxyurea-15N is supplied with explicit storage conditions (2–8°C) and a reported melting point of 133–136°C , providing the procurement-level clarity necessary for GLP-compliant compound libraries and automated storage systems. This application is essential for organizations maintaining large chemical repositories used in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
High-resolution MS method development
Minimal isotopic mass shift and purity
Method specificity and interference control
Dried blood spot hydroxyurea quantification
ISTD suitability for low-volume research matrices
Assay sensitivity and matrix-effect correction
Preclinical PK studies in rodent models
Matrix-effect correction for plasma and tissue homogenates
Exposure-model validation
Compound management for chemical libraries
Defined storage specifications and identity
Long-term stability and inventory control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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